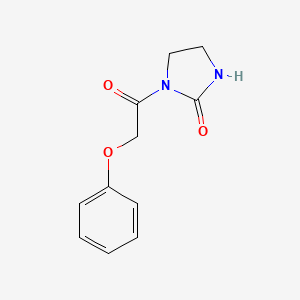![molecular formula C28H22N4 B11509885 4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline](/img/structure/B11509885.png)
4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzodiazole with a quinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzodiazole or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substituting agents: Halogens, nitro groups, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Quinoline derivatives: Molecules with quinoline rings and various functional groups.
Uniqueness
4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE is unique due to its fused benzodiazole and biquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C28H22N4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-(1-propan-2-ylbenzimidazol-2-yl)-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C28H22N4/c1-18(2)32-26-14-8-7-13-25(26)31-28(32)27-20-10-4-6-12-23(20)29-17-21(27)24-16-15-19-9-3-5-11-22(19)30-24/h3-18H,1-2H3 |
Clave InChI |
KIMRZACAEVFCPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=CC=CC=C2N=C1C3=C(C=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509803.png)
![ethyl 2-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11509809.png)

![6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11509813.png)
![Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11509819.png)
![4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11509821.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide](/img/structure/B11509830.png)
![2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11509843.png)
![1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11509845.png)
![2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide](/img/structure/B11509848.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide](/img/structure/B11509850.png)
![2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11509851.png)
![1-[3-(3-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11509866.png)
![methyl (4Z)-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11509879.png)
